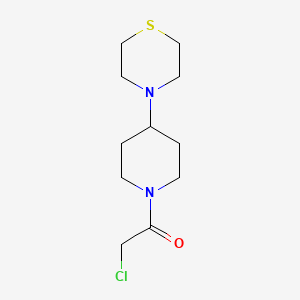
2-Chloro-1-(4-thiomorpholinopiperidin-1-yl)ethan-1-one
Vue d'ensemble
Description
Applications De Recherche Scientifique
Environmental Impact and Toxicology of Chlorinated Solvents
- Occupational exposure to chlorinated solvents, including chlorinated aliphatic solvents like methanes, ethanes, and ethenes, has been linked to adverse health effects such as central nervous system, reproductive, liver, kidney toxicity, and carcinogenicity. This review emphasizes the need for definitive prospective biomarker studies incorporating body burden and markers of effect for a better understanding of exposure impacts (Ruder, 2006).
Environmental Persistence and Bioaccumulation
- DDT and its metabolites DDE and DDD, as examples of chlorinated compounds, have shown to act as endocrine disruptors in humans and wildlife, impacting reproductive and immune systems and mitochondrial function. The persistence and bioaccumulation through the food chain highlight the environmental and health implications of such compounds (Burgos-Aceves et al., 2021).
Analytical Methods and Removal Techniques
- The determination of upper limits and critical properties for gas separations using stabilized room temperature ionic liquid membranes (SILMs) discusses benchmarks for SILM performance in separating gases like CO2/N2 and CO2/CH4, guiding future research in this area (Scovazzo, 2009).
Research on Sorption and Remediation
- Studies on sorption of phenoxy herbicides, including 2,4-dichlorophenoxyacetic acid (2,4-D), to soil and minerals suggest the relevance of soil organic matter and iron oxides as sorbents. This review aids in understanding the mechanisms behind herbicide sorption and potential remediation strategies (Werner et al., 2012).
Structural Diversity in Coordination Compounds
- A review of metal thiophosphates covers their structural diversity and potential applications in nonlinear optics, magnetic materials, photoluminescence, and electrolytes, indicating the significance of structural analysis in developing multifunctional materials (Yang et al., 2021).
Safety and Hazards
Propriétés
IUPAC Name |
2-chloro-1-(4-thiomorpholin-4-ylpiperidin-1-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19ClN2OS/c12-9-11(15)14-3-1-10(2-4-14)13-5-7-16-8-6-13/h10H,1-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFHGDICGWOKJBH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2CCSCC2)C(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19ClN2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.80 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


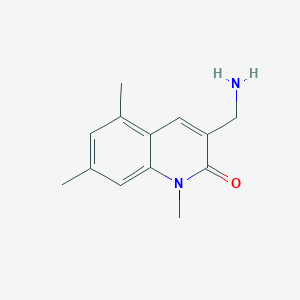
![(7,8-dihydro-6H-cyclopenta[e][1,2,4]triazolo[4,3-b]pyridazin-3-yl)methanamine](/img/structure/B1478685.png)



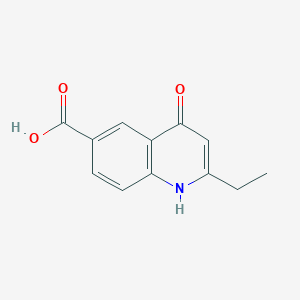
![1-(7-(hydroxymethyl)-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethan-1-one](/img/structure/B1478693.png)

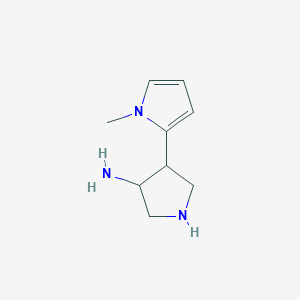

![(4-(2-Methoxyethyl)-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)methanamine](/img/structure/B1478699.png)
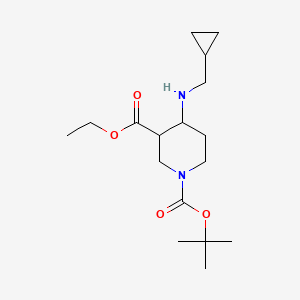
![2-Propyl-8-oxa-2-azaspiro[4.5]decane-4-carboxylic acid](/img/structure/B1478701.png)

